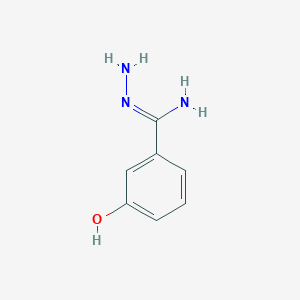
PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacarboxylporphyrin I permethyl ester is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is characterized by its molecular formula C42H48N4O10 and a molecular weight of 768.85 g/mol . It is typically obtained from bovine porphyric urine and is known for its distinct brown powder appearance with a red cast .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacarboxylporphyrin I permethyl ester involves the esterification of pentacarboxylporphyrin I. This process typically requires the use of methanol and an acid catalyst under controlled conditions to ensure the complete conversion of carboxyl groups to methyl esters . The reaction is carried out at a low temperature to prevent decomposition and to achieve high yield and purity.
Industrial Production Methods
Industrial production of pentacarboxylporphyrin I permethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacarboxylporphyrin I permethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: It can be reduced to form reduced porphyrin derivatives, which have applications in catalysis and material science.
Substitution: The ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which are useful in different scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Pentacarboxylporphyrin I permethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of porphyrins and their derivatives.
Biology: This compound is used in the study of heme proteins and their functions in biological systems.
Wirkmechanismus
The mechanism of action of pentacarboxylporphyrin I permethyl ester involves its ability to interact with molecular targets such as proteins and nucleic acids. It can form complexes with metal ions, which are crucial for its biological and catalytic activities. The pathways involved include electron transfer and generation of reactive oxygen species, which are essential for its applications in photodynamic therapy and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacarboxylporphyrin I pentamethyl ester: This compound is similar in structure but has one less ester group, resulting in different chemical properties.
Tetraphenylporphyrin: Another porphyrin derivative with different substituents, used in similar applications but with distinct properties.
Uniqueness
Pentacarboxylporphyrin I permethyl ester is unique due to its specific esterification pattern, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over the chemical environment .
Eigenschaften
CAS-Nummer |
119039-95-1 |
|---|---|
Molekularformel |
C42H48N4O10 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B1168069.png)

